molecular formula C8H15Cl2N3O B2369020 2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride CAS No. 2094615-71-9

2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride

Cat. No.: B2369020
CAS No.: 2094615-71-9
M. Wt: 240.13
InChI Key: QJYRYWYBQNOQIF-UHFFFAOYSA-N
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Description

2-(3-Methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride (CAS: 2094615-71-9) is a nitrogen-containing heterocyclic compound featuring an imidazole core substituted with a 3-methoxyazetidine group and a methyl group at the 1-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is reported as C₈H₁₅Cl₂N₃O (molar mass: 240.13 g/mol) in aggregated sources , though discrepancies exist in the provided evidence (e.g., lists an unrelated formula, likely due to mislabeling). The compound’s structural uniqueness lies in the strained 4-membered azetidine ring and the electron-donating methoxy group, which may influence its reactivity and binding properties in biological systems.

Properties

IUPAC Name

2-(3-methoxyazetidin-3-yl)-1-methylimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-7(11)8(12-2)5-9-6-8;;/h3-4,9H,5-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYRYWYBQNOQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2(CNC2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the azetidine or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, enhancing its versatility in chemical reactions.

ApplicationDescription
SynthesisUsed in creating novel heterocycles
CatalysisPotential as a catalyst in chemical processes

Biology

Research indicates that 2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride exhibits various biological activities, including antimicrobial and anticancer properties. Its structural similarities to histidine enable it to bind effectively with protein molecules, which may enhance its pharmacological efficacy.

Biological ActivityEffect
AntimicrobialEffective against various pathogens
AnticancerPotential for inhibiting cancer cell growth

Medicine

The compound is under investigation for its therapeutic potential in treating infectious diseases and cancers. Studies suggest that it may act as an inhibitor of diacylglycerol O-acyltransferase type 1 (DGAT1), which is relevant in managing conditions like obesity and diabetes mellitus.

Case Study : A patent (WO2012044567A2) describes imidazole derivatives, including this compound, as inhibitors for DGAT1, indicating their potential use in treating hyperlipidemia and related metabolic disorders .

Industrial Applications

In industry, this compound is explored for its potential use in developing new materials or as a catalyst in chemical manufacturing processes.

Industrial UseDescription
Material DevelopmentPotential for creating advanced materials
CatalysisMay enhance reaction efficiencies in manufacturing

Mechanism of Action

The mechanism of action of 2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and imidazole rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

A. Azetidine vs. Pyrrolidine Rings

  • The target compound’s azetidine ring (4-membered) introduces significant ring strain compared to the 5-membered pyrrolidine in . This strain may increase reactivity but reduce conformational flexibility, impacting interactions with biological targets .

B. Salt Form and Solubility

  • Dihydrochloride salts (target compound, –14) generally exhibit higher aqueous solubility than monohydrochlorides (). This property is critical for bioavailability in drug development .
  • Safety Note: Dihydrochloride salts of imidazole derivatives (e.g., sensitizing agents in ) underscore the need for rigorous toxicity profiling, though data for the target compound remain unspecified .

Research and Development Considerations

  • Crystallography : Tools like SHELXL () and OLEX2 () are widely used for structural refinement of similar compounds, suggesting their applicability for characterizing the target compound’s crystalline form .
  • Discrepancies : Conflicting molecular formulas in (C₅H₁₂ClNS) vs. (C₈H₁₅Cl₂N₃O) highlight the need for verification via authoritative databases like PubChem or CAS.

Biological Activity

2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the pharmacological properties, synthesis, and therapeutic implications of this compound, supported by relevant data tables and research findings.

The compound is characterized by the following chemical properties:

Property Details
Chemical Formula C₅H₁₂Cl₂N₃O
Molecular Weight 153.68 g/mol
CAS Number 2094615-71-9
IUPAC Name This compound
Appearance White powder

Biological Activity Overview

The biological activity of imidazole derivatives, including this compound, has been extensively studied. Imidazole compounds are known for their broad range of pharmacological effects, including:

  • Antimicrobial Activity : Imidazole derivatives exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Some imidazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including enzyme inhibition and cell cycle arrest .
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally similar to 2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Compound MIC (µg/mL) Target Pathogen
This compound≤ 0.25Methicillin-resistant Staphylococcus aureus (MRSA)
Standard Drug (Vancomycin)1MRSA

This data indicates that the compound possesses potent antibacterial properties comparable to established antibiotics .

Antitumor Activity

Research has highlighted the potential of imidazole derivatives in cancer treatment. A specific study focused on the ability of certain compounds to inhibit farnesyltransferase (FT), an enzyme crucial for tumor cell proliferation:

Compound IC₅₀ (nM) Effect on Tumor Cells
This compound160Inhibition of anchorage-independent growth in H-Ras transformed cells

This suggests that the compound may play a role in targeting specific oncogenic pathways .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that yield its unique structure. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazole ring significantly affect biological activity. For instance, substituents at the 4-position enhance antimicrobial efficacy while maintaining low cytotoxicity towards human cells .

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